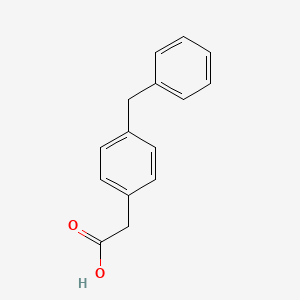
2-(4-benzylphenyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzylphenyl)acetic acid is an organic compound characterized by a benzyl group attached to the para position of a phenyl ring, which is further connected to an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Protection and Esterification: The synthesis of this compound often involves the protection of the benzyl group followed by esterification reactions. The benzyl group can be protected using benzyl chloride in the presence of a base, followed by esterification with acetic anhydride.
Reduction and Hydrolysis: Another common method involves the reduction of this compound esters to their corresponding alcohols, followed by hydrolysis to yield the acid.
Industrial Production Methods: Industrial production typically employs large-scale chemical reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as benzaldehyde derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives, benzoic acid.
Reduction: Benzyl alcohol, benzaldehyde.
Substitution: Benzyl ethers, benzylamines.
Applications De Recherche Scientifique
2-(4-Benzylphenyl)acetic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-benzylphenyl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug design, it may target specific receptors or enzymes to elicit a therapeutic effect.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.
Receptors: Potential receptor targets can be explored through binding studies and molecular docking simulations.
Comparaison Avec Des Composés Similaires
2-(4-Benzylphenyl)acetic acid is compared with other similar compounds to highlight its uniqueness:
Benzyl Acetic Acid: Similar in structure but lacks the phenyl ring.
Phenylacetic Acid: Lacks the benzyl group.
4-Benzylbenzoic Acid: Similar but has a carboxylic acid group directly attached to the benzyl group.
These compounds differ in their chemical properties and applications, making this compound unique in its utility and versatility.
Propriétés
Numéro CAS |
35889-03-3 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(4-benzylphenyl)acetic acid |
InChI |
InChI=1S/C15H14O2/c16-15(17)11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) |
Clé InChI |
JVEGNYOXHZUPPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


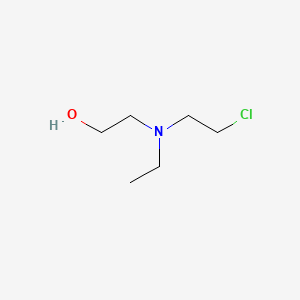



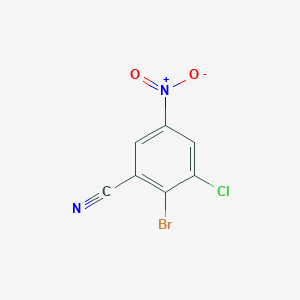

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
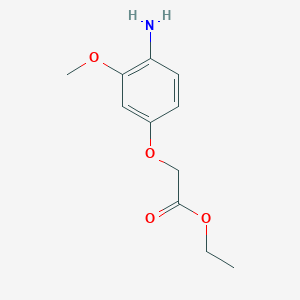
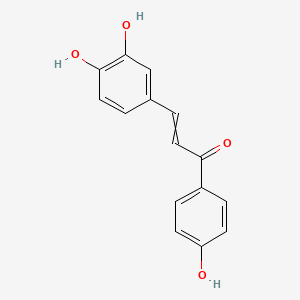

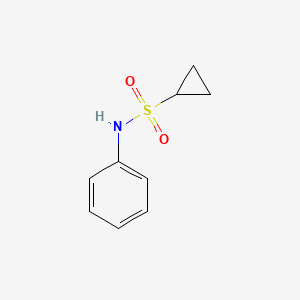

![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)

